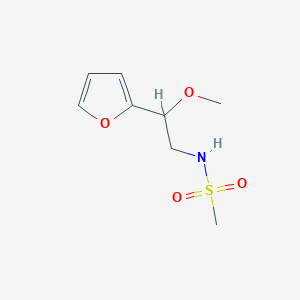

![molecular formula C8H12O3 B2820561 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 81056-11-3](/img/structure/B2820561.png)

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

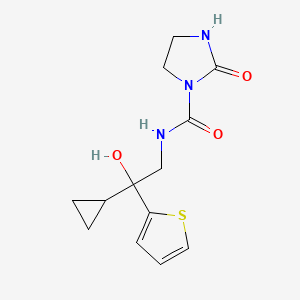

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .

Synthesis Analysis

The synthesis of this compound involves a series of steps. One approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Molecular Structure Analysis

The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Physical and Chemical Properties Analysis

The molecular weight of this compound is 156.18 g/mol . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Applications De Recherche Scientifique

Synthesis of Antimalarial Agents

Researchers have developed derivatives of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate to evaluate their antimalarial activities. These derivatives demonstrated in vitro activity against Plasmodium falciparum and showed potential for further antimalarial drug development (Nongpanga Ningsanont et al., 2003).

Agricultural Applications

The compound has been used in the synthesis of ceralure B1 and A, acting as a persistent attractant for the Mediterranean fruit fly. This application highlights its potential in developing eco-friendly pest management strategies (J. W. Avery et al., 1994).

Chemical Synthesis and Rearrangements

It has been instrumental in studies involving chemical synthesis and rearrangements, serving as a precursor for the synthesis of complex organic molecules. For instance, its utilization in double rearrangements leading to the synthesis of pentasubstituted pyrroles showcases its versatility in organic synthesis (A. Dehnel et al., 1987).

Development of Chiral Synthons

The compound has been used in the lipase-catalyzed synthesis of tri-substituted cyclopropyl chiral synthons. This process demonstrates an efficient method for preparing optically active enantiomers, highlighting its role in the development of chiral molecules for pharmaceutical applications (T. Tsuji et al., 1999).

Mécanisme D'action

The mechanism of action for the synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .

Propriétés

IUPAC Name |

ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAESUVRCRNJFDR-MEKDEQNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1[C@H]2[C@@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)

![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)